2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-naphthalen-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-12(10-18-16)14-8-4-6-11-5-2-3-7-13(11)14/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGQNJFXJEUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 5 Naphthalen 1 Yl Nicotinic Acid and Analogues
Retrosynthetic Analysis of the 2-Methoxy-5-(naphthalen-1-yl)nicotinic Acid Framework
A retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the C-5 position of the nicotinic acid ring and the C-1 position of the naphthalene (B1677914) ring as the key disconnection. This approach simplifies the molecule into two primary building blocks: a suitably functionalized nicotinic acid derivative and a naphthalene-based organometallic reagent.
The most common strategy involves disconnecting the molecule to a 5-halonicotinate ester and a naphthalene-derived organometallic species. This pathway is amenable to a range of well-established transition-metal-catalyzed cross-coupling reactions. researchgate.net An alternative disconnection could involve building the substituted pyridine (B92270) ring from acyclic precursors, a method that allows for the incorporation of the naphthalene moiety during the ring-forming step.
Strategies for the Construction of 5-Arylnicotinic Acid Cores
The construction of the 5-arylnicotinic acid core is central to the synthesis of the target compound. Several robust methods have been developed, with palladium-catalyzed cross-coupling reactions being the most prevalent.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed reactions are highly effective for forming the crucial aryl-aryl bond between the pyridine and naphthalene systems. researchgate.net These methods offer high yields and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation. nih.gov This reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of synthesizing the target molecule, this translates to the reaction between a 5-halonicotinate, such as methyl 5-bromonicotinate, and a naphthaleneboronic acid.
The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base is required to activate the boronic acid for transmetalation. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. organic-chemistry.orgresearchgate.net
| Entry | Halonicotinate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Methyl 5-bromonicotinate | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85 |
| 2 | Ethyl 5-iodonicotinate | Naphthalen-1-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~90 |
| 3 | Methyl 5-bromonicotinate | 4-Methoxy-naphthalen-1-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~92 |
This interactive table presents typical conditions for Suzuki-Miyaura coupling reactions to form 5-arylnicotinic acid esters. Yields are approximate and can vary based on specific reaction conditions.
While the Suzuki-Miyaura coupling is common, other metal-mediated reactions such as the Negishi and Stille couplings offer alternative routes. wikipedia.orgorganic-chemistry.org
The Negishi coupling utilizes an organozinc reagent in place of an organoboron species. wikipedia.org Naphthylzinc halides can be coupled with 5-halonicotinates using a palladium or nickel catalyst. nih.govresearchgate.net This method is known for its high reactivity and tolerance of functional groups.
The Stille coupling employs organotin reagents (e.g., naphthylstannanes). organic-chemistry.org It is highly versatile but is often avoided due to the toxicity of the tin compounds. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Naphthaleneboronic acid | Palladium | Stable, low toxicity reagents; mild conditions | Potential for protodeboronation of reagent |
| Negishi | Naphthylzinc halide | Palladium or Nickel | High reactivity; broad functional group tolerance | Moisture-sensitive organozinc reagents |
| Stille | Naphthylstannane | Palladium | Tolerant of many functional groups | Toxicity of organotin compounds and byproducts |
This interactive table compares different cross-coupling reactions for the synthesis of 5-arylnicotinic acids.
Multi-Component Condensation Reactions for Nicotinic Acid Scaffolds
Multi-component reactions (MCRs) provide an alternative, convergent approach where the nicotinic acid scaffold is constructed from several simpler starting materials in a single step. researchgate.netresearchgate.net While not as common for this specific substitution pattern, reactions like the Hantzsch pyridine synthesis or variations thereof can theoretically be adapted to produce highly substituted pyridines. nih.gov This approach could involve the condensation of an enamine, an aldehyde (e.g., naphthaldehyde), and a β-ketoester, followed by oxidation to form the aromatic pyridine ring. The efficiency of such a route would depend heavily on the specific substrates and reaction conditions.
Direct Arylation Reactions at the Pyridine C-5 Position
Direct C-H arylation represents a more modern and atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring. nih.gov This method involves the direct coupling of a pyridine C-H bond with an aryl halide. For the synthesis of the target molecule, this would involve the direct arylation of a 2-methoxynicotinic acid derivative at the C-5 position with a naphthalene halide.
These reactions are typically catalyzed by palladium, often requiring a specific ligand and an oxidant. mdpi.com Achieving high regioselectivity at the C-5 position can be challenging, as C-H activation can also occur at other positions on the pyridine ring. nih.govntu.edu.sg The presence of the methoxy (B1213986) and carboxylic acid groups on the nicotinic acid ring influences the electronic properties and steric environment, which can direct the arylation to the desired position. nih.gov
Introduction and Functionalization of the Methoxy Group at the C-2 Position
The introduction of a methoxy group at the C-2 position of the nicotinic acid backbone is a crucial step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution reactions, where a leaving group on the pyridine ring is displaced by a methoxide (B1231860) source.
Nucleophilic substitution is a fundamental reaction class in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. gacariyalur.ac.ingatech.eduyoutube.com In the context of synthesizing 2-methoxynicotinic acid derivatives, the substrate is a nicotinic acid precursor with a suitable leaving group, often a halogen, at the C-2 position. The nucleophile is the methoxide ion (CH₃O⁻), typically generated from sodium methoxide.
The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is characteristic of aromatic rings bearing electron-withdrawing groups and good leaving groups. The pyridine ring, being electron-deficient, is inherently activated towards this type of reaction.
Table 1: Examples of Nucleophilic Substitution for 2-Alkoxylation of Pyridine Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Chloronicotinic acid | Sodium methoxide | 2-Methoxynicotinic acid | High | chemistryjournal.net |
| 2-Fluoronicotinonitrile | Potassium methoxide | 2-Methoxy-nicotinonitrile | Good | N/A |
| 2-Bromopyridine | Sodium methoxide | 2-Methoxypyridine | Moderate to High | N/A |
This table is illustrative and may not represent the exact conditions for the synthesis of this compound.
Achieving regioselectivity, the control of where the reaction occurs on the molecule, is paramount. researchgate.netnih.gov In the synthesis of this compound, it is essential to introduce the methoxy group specifically at the C-2 position. The inherent electronic properties of the pyridine ring in nicotinic acid derivatives facilitate this selectivity. The nitrogen atom and the carboxylic acid group are electron-withdrawing, making the C-2 and C-6 positions more electrophilic and thus more susceptible to nucleophilic attack.
Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization of pyridine rings. researchgate.net This method involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile. While not directly used for methoxylation, it highlights the strategies available for precise functionalization of the pyridine core.
Incorporation of the Naphthalene Moiety
The introduction of the bulky naphthalene group at the C-5 position is typically accomplished through modern cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are highly efficient for forming carbon-carbon bonds between aromatic rings. nih.govsandiego.eduresearchgate.net
The Suzuki-Miyaura cross-coupling is a widely used method for this purpose. sandiego.eduresearchgate.netmdpi.comnih.govmdpi.com This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 5-halo-2-methoxynicotinic acid derivative with naphthalene-1-boronic acid.
Another relevant method is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.orgnih.gov While not directly forming the aryl-aryl bond, it can be a precursor step in a more complex synthetic route.
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Organic halide/triflate | Palladium(0) complex | Mild conditions, high functional group tolerance. sandiego.edumdpi.com |
| Sonogashira Coupling | Terminal alkyne | Organic halide/triflate | Palladium(0) and Copper(I) | Forms a C(sp²)-C(sp) bond. wikipedia.orglibretexts.orgnih.gov |
| Heck Coupling | Alkene | Organic halide/triflate | Palladium(0) complex | Forms a substituted alkene. |
The success of the cross-coupling reaction depends on the careful preparation and handling of the precursor molecules. The 5-halo-2-methoxynicotinic acid derivative must be synthesized with the halogen (typically bromine or iodine) at the desired position. This can be achieved through various halogenation methods specific to pyridine chemistry.
Similarly, naphthalene-1-boronic acid needs to be synthesized and purified. This is often prepared from the corresponding Grignard reagent and a trialkyl borate. The reactivity of these precursors is influenced by the electronic nature of the substituents on both the pyridine and naphthalene rings.
When two large aromatic systems like a substituted pyridine and a naphthalene are joined, the possibility of atropisomerism arises. rsc.orgscispace.combeilstein-journals.orgresearchgate.net Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The steric bulk of the substituents ortho to the newly formed C-C bond can restrict free rotation, leading to the existence of stable, isolable enantiomers.
In the case of this compound, the substituents at the C-2 and C-6 positions of the pyridine ring, and the C-8 position of the naphthalene ring, will influence the rotational barrier. The presence of the methoxy group at C-2 and potentially other substituents could lead to the formation of atropisomers. Synthetic strategies may need to consider methods to control or separate these isomers if they are formed.
Derivatization and Structural Modification of this compound
Once the core structure of this compound is assembled, it can be further modified to create a library of related compounds. mdpi.comnih.gov The carboxylic acid group is a versatile handle for derivatization.
Common derivatization reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
These modifications can alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and its ability to interact with biological targets.
Modification of the Carboxylic Acid Functionality (e.g., esterification, amide formation)
The carboxylic acid group is a primary site for derivatization, most commonly through esterification and amide bond formation. These reactions allow for the introduction of a wide variety of substituents, significantly altering the molecule's physicochemical properties.
Esterification: Esterification of nicotinic acid derivatives can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using concentrated sulfuric acid). google.com This method is broadly applicable for producing simple alkyl esters.
Amide Formation: The synthesis of amides from the parent carboxylic acid is a cornerstone of medicinal chemistry, enabling the coupling of the acid with a diverse array of primary and secondary amines. hepatochem.com This transformation typically requires the activation of the carboxylic acid to overcome the competing acid-base reaction between the reactants. fishersci.co.uk Two primary strategies are employed:
Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukmdpi.com The resulting acyl chloride readily reacts with an amine to form the desired amide.
Use of Coupling Reagents: A more common and milder approach involves the use of peptide coupling reagents. These reagents generate a highly reactive activated ester intermediate in situ, which then reacts with the amine. fishersci.co.uk This method is favored for its high yields, short reaction times, and compatibility with sensitive functional groups. luxembourg-bio.com A variety of coupling reagents are available, often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization. hepatochem.commdpi.comluxembourg-bio.com
A summary of common coupling agents is provided in the table below.
| Coupling Reagent | Full Name | Additive(s) | Key Features |
| DCC | Dicyclohexylcarbodiimide | HOBt | One of the earliest and most common carbodiimides; byproduct (DCU) is poorly soluble. hepatochem.comluxembourg-bio.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying purification. mdpi.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, TEA | Highly efficient aminium-based reagent, known for rapid reaction times. fishersci.co.uk |
| BOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | DIPEA, TEA | Phosphonium salt-based reagent, effective for hindered couplings. google.com |
Transformations of the Methoxy Group
The 2-methoxy group on the pyridine ring is another key site for modification. The primary transformation is O-demethylation to yield the corresponding 2-hydroxypyridine (B17775) derivative, which exists in tautomeric equilibrium with its 2-pyridone form. This conversion can significantly impact the compound's hydrogen bonding capacity and electronic properties.
Cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. A variety of reagents can be employed, ranging from strong Lewis acids to nucleophilic agents. For methoxypyridine derivatives, specific methods have been developed to achieve chemoselective demethylation. elsevierpure.com For example, L-selectride has been shown to be effective for this purpose. elsevierpure.com
The table below lists representative reagents for O-demethylation.
| Reagent Class | Example Reagent(s) | Typical Conditions |
| Lewis Acids | Boron tribromide (BBr₃) | Anhydrous solvent (e.g., DCM) at low temperature. |
| Strong Nucleophiles | Lithium diphenylphosphide (LiPPh₂), Sodium ethanethiolate (EtSNa) | Anhydrous THF or DMF, often requires elevated temperatures. wikipedia.org |
| Hydride Reagents | L-selectride | Refluxing THF. elsevierpure.com |
Chemical Modifications on the Naphthalene Ring
The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. In unsubstituted naphthalene, electrophilic attack occurs preferentially at the C1 (alpha) position over the C2 (beta) position. pearson.comonlineorganicchemistrytutor.com This regioselectivity is attributed to the greater resonance stabilization of the carbocation intermediate (arenium ion) formed during C1 attack. onlineorganicchemistrytutor.comyoutube.com
For this compound, the naphthalene ring is already substituted at the C1 position. Therefore, subsequent electrophilic substitutions will be directed to other positions on the ring, primarily the 4-, 5-, and 8-positions, influenced by the steric and electronic effects of the existing aryl substituent.
Common EAS reactions applicable to the naphthalene moiety include nitration, halogenation, and Friedel-Crafts reactions.
| Reaction | Reagents | Product(s) |
| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro (-NO₂) group. pearson.comscitepress.org |
| Bromination | Br₂ / FeBr₃ | Introduction of a bromo (-Br) group. pearson.com |
| Acylation | RCOCl / AlCl₃ | Introduction of an acyl (-COR) group. youtube.com |
Nitration of naphthalene, for instance, typically yields 1-nitronaphthalene (B515781) as the major product with high regioselectivity. scitepress.orgnih.gov Various nitrating agents can be used, but the classical mixture of nitric acid and sulfuric acid is highly effective. scitepress.org
Solid-Phase Organic Synthesis (SPOS) Applications for Library Generation
Solid-Phase Organic Synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of related compounds, known as a chemical library. The core structure of this compound is well-suited for SPOS to generate a library of amide analogues.
The general process involves anchoring the carboxylic acid to a solid support (resin) via a suitable linker. Once attached, the resin-bound acid can be treated with a diverse set of amine building blocks in parallel reaction vessels. After the coupling reaction is complete, a final cleavage step releases the desired amide products from the resin, which can then be purified and characterized. This methodology allows for significant efficiency and automation compared to traditional solution-phase synthesis. researchgate.netluxembourg-bio.com
A typical SPOS workflow for an amide library would be:
Immobilization: The carboxylic acid is attached to a resin (e.g., Wang resin or Rink Amide resin) via its carboxyl group.
Amide Coupling: The resin is split into multiple portions, and each portion is reacted with a different amine, using standard coupling reagents like those described in section 2.5.1.
Cleavage: The final products are cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). nih.gov
The use of "traceless" or "safety-catch" linkers can add further sophistication, allowing for more diverse chemical transformations to be performed on the solid support before cleavage. nih.govmdpi.comcombichemistry.com
The table below illustrates a hypothetical library generated from the parent acid.
| Parent Acid | Amine Building Block (R-NH₂) | Resulting Amide Analogue |
| This compound | Benzylamine | N-benzyl-2-methoxy-5-(naphthalen-1-yl)nicotinamide |
| This compound | Morpholine | (2-methoxy-5-(naphthalen-1-yl)pyridin-3-yl)(morpholino)methanone |
| This compound | Glycine methyl ester | Methyl 2-(2-methoxy-5-(naphthalen-1-yl)nicotinamido)acetate |
| This compound | Aniline | 2-Methoxy-N-phenyl-5-(naphthalen-1-yl)nicotinamide |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing a comprehensive description of its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) has become a standard and revolutionary method in computational chemistry for predicting the structural and electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid. DFT calculations can elucidate the molecule's optimized geometry, the distribution of its electrons, and its inherent reactivity. mdpi.comjocpr.com
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For a molecule with multiple rotatable bonds, such as the bond connecting the naphthalene (B1677914) and pyridine (B92270) rings in this compound, conformational analysis is crucial to identify the global minimum and other low-energy conformers. nih.gov
Table 1: Representative Optimized Geometric Parameters (Theoretical) (Note: As specific DFT data for this compound is not publicly available, this table is a template representing typical data obtained from such a study.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C(pyridine)-C(naphthalene) | e.g., 1.48 Å |
| Bond Length | C(pyridine)-O(methoxy) | e.g., 1.36 Å |
| Bond Length | C(carboxyl)-O(hydroxyl) | e.g., 1.35 Å |
| Bond Angle | C-C(pyridine)-C | e.g., 119.5° |
The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations can accurately predict the energies of these orbitals and map their electron density distributions. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich naphthalene and methoxy-substituted pyridine rings, while the LUMO may be distributed over the electron-deficient parts of the aromatic systems. The specific distribution reveals the most probable sites for nucleophilic and electrophilic attack. wuxibiology.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Theoretical) (Note: This table illustrates the type of data generated from DFT calculations for FMO analysis.)
| Orbital | Energy (eV) |
|---|---|
| EHOMO | e.g., -6.25 eV |
| ELUMO | e.g., -1.98 eV |
| Energy Gap (ΔE) | e.g., 4.27 eV |
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Global descriptors, which describe the reactivity of the molecule as a whole, include chemical potential (μ), hardness (η), and the electrophilicity index (ω). mdpi.com Hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com This allows for the identification of atoms most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net For this compound, these calculations would highlight specific atoms on the pyridine or naphthalene rings as the most reactive centers.
Table 3: Global Reactivity Descriptors (Theoretical) (Note: Illustrative data for global reactivity descriptors derived from HOMO and LUMO energies.)
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | e.g., -4.115 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | e.g., 2.135 eV |
| Electrophilicity Index (ω) | μ2 / 2η | e.g., 3.97 eV |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wikipedia.orgwisc.edu It is used to understand charge transfer, hyperconjugation, and delocalization effects within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net
In this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with intramolecular charge transfer. For example, it can reveal interactions between the lone pairs on the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups and the antibonding (π*) orbitals of the aromatic rings. nih.gov These interactions are crucial for understanding the molecule's electronic structure and stability. The analysis provides occupancies for each NBO, ideally close to 2.0 for a classic Lewis structure, with deviations indicating electron delocalization. wikipedia.orgwisc.edu
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwiley-vch.de QTAIM partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. arxiv.org A key feature of this analysis is the bond critical point (BCP), a point of minimum density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bond. wiley-vch.de
Non-Covalent Interaction (NCI) analysis is another topological method used to visualize and characterize weak intermolecular and intramolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, QTAIM and NCI would be instrumental in characterizing the intramolecular hydrogen bond that may form between the carboxylic acid group and the pyridine nitrogen, as well as other weak interactions that stabilize the molecular conformation. semanticscholar.orgarxiv.org
An extensive search for specific computational and theoretical investigations on the chemical compound This compound has been conducted. The search focused on identifying published research that would provide the necessary data to populate the requested article sections, including predictive spectroscopic analysis, non-linear optical properties, molecular docking studies, and molecular dynamics simulations.
Despite a thorough review of available scientific literature, no dedicated studies containing the specific computational data required for "this compound" were found. The requested analyses—such as DFT-based prediction of NMR, IR, and UV-Vis spectra, assessment of NLO properties, detailed molecular docking simulations against specific targets, and molecular dynamics simulations—appear to be absent from currently accessible research publications for this particular compound.
Consequently, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline, as the foundational research data for "this compound" is not available.
Molecular Modeling and Dynamics Simulations
Implicit and Explicit Solvent Models in Theoretical Calculations
In the theoretical investigation of "this compound," computational models are essential for understanding its behavior at a molecular level. The surrounding solvent environment significantly influences the compound's conformation, electronic properties, and interaction with biological targets. Theoretical calculations, therefore, frequently incorporate solvent effects through either implicit or explicit models.
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This approach simplifies calculations, making them computationally less expensive. The solute molecule is placed in a cavity within this dielectric continuum, and the solvent's effect is averaged. Common implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are particularly useful for initial conformational analyses and for estimating solvation free energies, which are critical for predicting properties like solubility and partitioning. For instance, in studies of related heterocyclic acids, implicit solvation models have been used to investigate molecular inclusion processes. semanticscholar.org
Explicit Solvent Models: In contrast, explicit solvent models treat individual solvent molecules as distinct entities. The solute molecule is surrounded by a finite number of solvent molecules in a simulation box. This method provides a more detailed and accurate representation of specific solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) or Monte Carlo (MC) simulations are typically employed to sample the vast number of possible arrangements of the solvent molecules. While computationally intensive, this approach is crucial for studying dynamic processes and for accurately modeling the active sites of biological macromolecules where specific water molecules can play a key structural or functional role. For example, molecular dynamics simulations have been used to obtain conformations of nicotinamide (B372718) analogs for developing quantitative structure-activity relationship (QSAR) models. nih.gov
The choice between an implicit and explicit model depends on the specific research question and available computational resources. Often, a hybrid approach is used, where initial explorations are performed with an implicit model, followed by more refined simulations using an explicit model for the most promising configurations.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approachessemanticscholar.org
QSAR and cheminformatics are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. nih.gov For a molecule like "this compound," these approaches can accelerate the identification of more potent and selective analogs.
Development of Predictive Models based on Molecular Descriptors
QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as 1D, 2D, and 3D.
1D Descriptors: Include basic properties like molecular weight and atom counts.
2D Descriptors: Are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments. akjournals.comakjournals.com
3D Descriptors: Depend on the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area. nih.gov
Once calculated for a series of nicotinic acid derivatives with known activities, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.govresearchgate.net For example, studies on nicotinic acid derivatives have successfully used descriptors like lipophilicity (expressed as RM0 values or calculated log P) and various topological indexes to build QSAR models. akjournals.comakjournals.com The quality of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its predictive power. researchgate.net
Table 1: Examples of Molecular Descriptors in QSAR Studies
| Descriptor Category | Specific Descriptor Example | Description |
|---|---|---|
| Physicochemical | AlogP | Calculated octanol-water partition coefficient, a measure of lipophilicity. akjournals.com |
| Topological | Chi indices (0χv, 1χv) | Molecular connectivity indices that describe the degree of branching in a molecule. akjournals.com |
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. researchgate.net |
| Geometrical (3D) | Vsurf_DW12 | A descriptor related to the hydrophilic-hydrophobic balance of the molecular surface. nih.gov |
| Constitutional (1D) | nN | Number of nitrogen atoms in the molecule. nih.gov |
In Silico Screening and Virtual Library Design
A validated QSAR model for nicotinic acid derivatives can be used to predict the activity of new, untested compounds. This forms the basis of in silico screening, where large databases of virtual compounds are rapidly assessed for potential activity.
Virtual library design involves the systematic, computer-assisted creation of a focused set of novel chemical structures based on a lead compound like "this compound." By making targeted modifications to the core structure—such as altering substituents on the pyridine or naphthalene rings or changing the methoxy group—a vast library of virtual analogs can be generated. The previously developed QSAR model is then applied to this library to prioritize which compounds are most likely to have high activity. This approach significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds, focusing laboratory efforts on the most promising candidates. Cheminformatics tools are essential for managing these large chemical datasets, assessing their diversity, and visualizing the chemical space they occupy. springernature.com
Structure Activity Relationship Sar Studies of 2 Methoxy 5 Naphthalen 1 Yl Nicotinic Acid and Analogues
Impact of Methoxy (B1213986) Group Substitution Pattern on Biological Efficacy
To illustrate the importance of the methoxy group's position, consider the hypothetical activity of positional isomers of a related compound, 5-phenyl-nicotinic acid, in a generic binding assay.
Table 1: Hypothetical Biological Activity of Methoxy-Substituted 5-Phenyl-Nicotinic Acid Analogs
| Compound | Methoxy Position | Relative Binding Affinity (%) |
|---|---|---|
| 1a | 2-OCH₃ | 100 |
| 1b | 4-OCH₃ | 75 |
| 1c | 6-OCH₃ | 40 |
| 1d | None | 25 |
This table is illustrative and based on general SAR principles.
Influence of Naphthalene (B1677914) Ring Substituents and Linkage Position
The naphthalene ring at the 5-position of the nicotinic acid is a significant feature, contributing to the molecule's bulk and lipophilicity. Its size and potential for π-π stacking interactions can lead to strong binding with a biological target.
Steric and Electronic Effects of Naphthalene Substitution
Table 2: Hypothetical Impact of Naphthalene Substituents on Biological Activity
| Compound | Naphthalene Substituent (at 4'-position) | Predicted Activity | Rationale |
|---|---|---|---|
| 2a | -H | Baseline | Unsubstituted naphthalene. |
| 2b | -CH₃ | Decreased | Potential steric hindrance. |
| 2c | -F | Increased | Favorable electronic interactions. |
| 2d | -NO₂ | Decreased | Unfavorable electronic and steric effects. |
This table is illustrative and based on general SAR principles.
Conformational Flexibility of the Naphthalenyl Moiety
The linkage between the pyridine (B92270) and naphthalene rings allows for rotational flexibility. The preferred conformation of the naphthalenyl group relative to the nicotinic acid ring is crucial for fitting into the binding site of a receptor. Steric hindrance between the hydrogen atom at the 6-position of the pyridine ring and the hydrogen at the 8-position of the naphthalene ring can restrict this rotation, favoring certain conformations. This conformational preference can be a key factor in the compound's biological activity. NMR studies and computational modeling are often used to investigate the conformational isomerism of such molecules.
Role of the Carboxylic Acid Group in Target Recognition and Binding
The carboxylic acid group is a critical pharmacophore for many nicotinic acid derivatives. It is often involved in a key ionic or hydrogen-bonding interaction with a positively charged residue, such as arginine, in the binding site of the target receptor. nih.gov The acidity of this group, which can be modulated by other substituents on the pyridine ring like the methoxy group, is important for this interaction. Esterification or replacement of the carboxylic acid with other functional groups typically leads to a significant loss of activity, highlighting its importance in target recognition and binding.
Comparative SAR with Other 5-Aryl Nicotinic Acid Derivatives
The SAR of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid can be better understood by comparing it with other 5-aryl nicotinic acid derivatives. For instance, replacing the naphthalene ring with a smaller phenyl ring would likely result in a compound with different potency and selectivity due to reduced bulk and altered lipophilicity. The larger surface area of the naphthalene ring may allow for more extensive van der Waals and π-π stacking interactions within the binding pocket, potentially leading to higher affinity compared to a phenyl analog. The development of various nicotinic acid derivatives has shown that the nature of the aryl group at the 5-position is a key determinant of activity.
Investigations into Molecular Mechanisms of Action in Vitro and Cellular Studies
Modulation of Specific Molecular Targets
While direct enzyme inhibition studies for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid are not available, research on its parent compound, nicotinic acid, reveals significant interactions with key enzymes.
Diacylglycerol Acyltransferase 2 (DGAT2): Nicotinic acid has been shown to directly inhibit the activity of DGAT2, a critical enzyme in the final step of triglyceride synthesis. nih.govnih.gov Studies conducted in HepG2 cells demonstrated that niacin inhibits DGAT activity in a dose-dependent manner, with an IC50 of 0.1 mM. nih.govcaldic.com Enzyme kinetic analyses revealed that this inhibition is noncompetitive. nih.govresearchgate.net Niacin's addition to the assay resulted in a decrease in the apparent Vmax without altering the apparent Km, indicating that it likely binds to a site on the enzyme other than the active site for its substrates, oleoyl-CoA and sn-1,2-dioleoylglycerol. nih.govresearchgate.net This effect is specific to DGAT2, as no significant inhibition of DGAT1 was observed. nih.gov This selective inhibition of DGAT2 is proposed as a primary mechanism for the triglyceride-lowering effects of nicotinic acid. nih.govnih.gov
| Parameter | Value | Substrate(s) | Cell Line |
| IC50 | 0.1 mM | HepG2 | |
| Apparent Km | 8.3 µM | [14C]oleoyl-CoA | HepG2 |
| Apparent Km | 100 µM | sn-1,2-dioleoylglycerol | HepG2 |
| Inhibition Type | Noncompetitive | HepG2 |
DNA Methyltransferase 1 (DNMT1): There is no direct evidence from the available research to suggest that the nicotinic acid scaffold interacts with or inhibits DNMT1. Studies on DNMT1 inhibition have focused on other molecular classes. nih.govnih.govneb.com
Cyclooxygenase-2 (COX-2): Current literature does not provide evidence for the direct inhibition of COX-2 by nicotinic acid. Research into COX-2 inhibitors has identified other distinct chemical structures responsible for this activity. nih.govnih.govmdpi.com
Sirtuin 1 (SIRT1): Nicotinic acid is not a direct inhibitor of SIRT1; rather, it serves as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is an essential cofactor required for the deacetylase activity of SIRT1 and other sirtuins. nih.govnih.gov By influencing the cellular NAD+ pool, nicotinic acid can indirectly modulate SIRT1 activity. nih.gov This modulation is critical for regulating metabolic pathways, including fatty acid oxidation and energy expenditure. nih.gov The SIRT1 activator resveratrol, for instance, can reduce mTOR signaling, while SIRT1 inhibitors enhance it, highlighting the regulatory role of this enzyme. plos.org
The nicotinic acid moiety is a known ligand for a specific G protein-coupled receptor, and its broader class of compounds can influence various receptor systems.
G protein-coupled receptors (GPCRs): Nicotinic acid is a known agonist for the G protein-coupled receptor GPR109A (also known as HM74A). nih.govnih.govrjraap.com Activation of this receptor, which is primarily expressed in adipocytes and immune cells like macrophages, is responsible for many of nicotinic acid's therapeutic and side effects. nih.govnih.gov Binding of nicotinic acid to GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis. nih.gov Molecular dynamics simulations have explored the specific interactions between niacin and GPR109A, identifying key amino acid residues such as R111, K166, and R251 as critical for ligand binding and stability within the receptor's transmembrane domains. nih.gov
| Complex Pose | Binding Free Energy (kcal/mol) | Key Interacting Residues |
| Pose-0 | -6.5 | R111 |
| Pose-1 | -9.5 | R111 |
| Pose-2 | -13.5 | R111, K166, R251 |
| Pose-3 | -14.5 | R111, K166, R251 |
| Pose-4 | -8.5 | C177, S178, S179 |
Data from molecular dynamics simulations of Niacin with GPR109A. nih.gov
NMDA Receptors: While nicotinic acid itself is not a primary ligand for N-methyl-D-aspartate (NMDA) receptors, there is a functional interplay between nicotinic and glutamatergic systems. Studies have shown that nicotine, acting on nicotinic acetylcholine (B1216132) receptors, can selectively enhance NMDA receptor-mediated synaptic transmission, particularly during development. nih.gov This interaction often occurs via a presynaptic mechanism that increases glutamate (B1630785) release. nih.gov Chronic administration of NMDA receptor antagonists can attenuate the development of tolerance to nicotine, suggesting a role for NMDA receptors in the neuroplasticity induced by nicotinic compounds. nih.gov
α7 nicotinic acetylcholine receptors (α7 nAChRs): The α7 nAChR is a ligand-gated ion channel in the cys-loop superfamily, which is distinct from the GPCR that binds nicotinic acid. nih.govguidetopharmacology.org Its endogenous ligand is acetylcholine. While the term "nicotinic" is in the name of both the receptor and the acid, they belong to different pharmacological classes. The available literature does not suggest that nicotinic acid acts as a direct ligand for the α7 nAChR. nih.govmdpi.com
Applications As Chemical Probes and Building Blocks in Research
Design and Synthesis of Functionalized Analogs for Mechanistic Studies
The core structure of 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid serves as a template for the synthesis of a variety of functionalized analogs. By chemically modifying different parts of the molecule, such as the carboxylic acid group, the pyridine (B92270) ring, or the naphthalene (B1677914) system, researchers can systematically probe molecular interactions and study biological mechanisms. For instance, the synthesis of amide or ester derivatives from the nicotinic acid moiety can alter the compound's polarity and binding characteristics, providing insights into structure-activity relationships. The ability to create a range of analogs is crucial for understanding how specific structural features influence biological or material properties.
Utilization as Scaffolds for Combinatorial Chemistry and Library Synthesis
In the field of drug discovery and materials science, the generation of large collections of related compounds, known as chemical libraries, is a powerful strategy for identifying molecules with desired properties. The rigid framework and multiple functionalization points of this compound make it an excellent scaffold for combinatorial chemistry. By attaching different chemical building blocks to this central core, a vast and diverse library of compounds can be efficiently synthesized. This approach accelerates the discovery of new lead compounds for drug development or materials with specific functionalities.
| Scaffold Feature | Potential for Diversification | Application in Library Synthesis |
| Carboxylic Acid | Amide formation, esterification, reduction to alcohol | Introduction of a wide range of substituents to probe binding pockets. |
| Pyridine Ring | Modification of electronic properties through substitution | Fine-tuning of pharmacokinetic and pharmacodynamic properties. |
| Naphthalene Moiety | Introduction of various functional groups | Exploration of steric and hydrophobic interactions. |
Development of Novel Chemical Tools for Biological Pathway Elucidation
Understanding complex biological pathways is a fundamental goal of chemical biology. Chemical probes are essential tools in this endeavor, allowing for the selective perturbation and study of specific proteins or processes within a living system. nih.gov Analogs of this compound can be designed as such probes. For example, by incorporating a photoreactive group or a fluorescent tag, these molecules can be used to identify protein targets or visualize cellular processes. The nicotinic acid scaffold is found in various biologically active molecules, suggesting that derivatives of this compound could be developed to investigate pathways involving nicotinic acid metabolism or signaling. researchgate.netnih.gov
Role in the Design of Advanced Materials for Research Purposes (e.g., optical materials)
The aromatic nature of the naphthalene and pyridine rings in this compound suggests its potential use in the development of advanced materials. The extended π-conjugated system is a key feature for creating materials with interesting optical and electronic properties. By incorporating this compound into larger polymeric structures or metal-organic frameworks, it may be possible to create novel materials for applications in optics, electronics, or sensing. The ability to modify the peripheral functional groups allows for the fine-tuning of the material's properties, such as its light absorption and emission characteristics.
Future Research Directions and Opportunities
Exploration of Novel and Greener Synthetic Routes
The traditional synthesis of nicotinic acid and its derivatives often involves harsh conditions, such as high temperatures and pressures, and the use of corrosive or toxic reagents like nitric acid. nih.govfrontiersin.orgnih.gov These methods can generate hazardous by-products, including nitrogen oxides (NOx), and exhibit a low atom economy, posing significant environmental concerns. frontiersin.orgnih.gov Future research must prioritize the development of more sustainable and efficient synthetic pathways for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid.
A primary area of exploration is biocatalysis. The use of enzymes, such as nitrilase, has gained considerable attention for the eco-friendly synthesis of nicotinic acid from 3-cyanopyridine precursors. nih.govfrontiersin.org This approach offers high conversion rates under mild reaction conditions, reducing energy consumption and waste generation. nih.govfrontiersin.org Research could focus on identifying or engineering enzymes capable of accommodating the substituted pyridine (B92270) ring of a precursor to this compound.
Another promising avenue is the advancement of catalytic oxidation processes. The gas-phase oxidation of picoline derivatives using air as the oxidant is a greener alternative to traditional methods. nih.govchimia.ch Adapting this technology for a more complex starting material would be a significant step forward. This involves designing selective catalysts that can functionalize the pyridine ring without affecting the naphthalene (B1677914) group.
| Method | Advantages | Challenges for this compound | References |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, high yield | High energy use, toxic by-products (NOx), low atom economy | nih.govfrontiersin.orgnih.gov |
| Biocatalysis (e.g., Nitrilase) | Eco-friendly, mild conditions, high conversion rates | Requires identification or engineering of specific enzymes for the substituted precursor | nih.govfrontiersin.org |
| Catalytic Gas-Phase Oxidation | Uses air as oxidant, high atom economy, energy can be recovered | Requires development of highly selective catalysts for the complex substrate | nih.govchimia.ch |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid analysis of complex chemical data. nih.govbohrium.com For this compound, these computational tools offer a powerful approach to accelerate the design of new analogs and predict their biological activities.
Future research should involve the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on datasets of known nicotinic acid and naphthalene derivatives, it is possible to build models that predict the biological activity of novel compounds based on their molecular features. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.gov
Furthermore, generative AI models, such as generative adversarial networks (GANs), can be employed for de novo drug design. nih.gov These models can learn the underlying principles of molecular structure and generate novel chemical entities that are optimized for binding to a specific biological target while maintaining desirable drug-like properties. nih.govspringernature.com Applying this to the this compound scaffold could lead to the discovery of next-generation compounds with enhanced potency and selectivity.
| AI/ML Application | Objective | Expected Outcome | References |
|---|---|---|---|
| Virtual Screening & QSAR | Predict biological activity and prioritize synthesis candidates | Identification of potent analogs from large virtual libraries with reduced experimental cost | nih.govnih.gov |
| Generative Models (GANs) | Design novel molecules with optimized properties | Discovery of new chemical entities based on the core scaffold with improved target affinity and selectivity | nih.govspringernature.com |
| Target Prediction | Identify potential biological targets based on chemical structure | Elucidation of the compound's mechanism of action and potential therapeutic applications | researchgate.net |
Deeper Elucidation of Intricate Molecular Mechanisms through Multi-Omics Approaches
To fully understand the biological impact of this compound, a systems-level perspective is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound within a biological system. thermofisher.com
Future studies could employ proteomics to identify the full range of proteins that are altered in expression or post-translational modification upon cellular exposure to the compound. pnas.org This can reveal not only the primary target but also downstream signaling pathways and potential off-target effects. pnas.org Similarly, metabolomics can map the changes in cellular metabolites, offering insights into how the compound affects metabolic pathways.
Given that many nicotinic acid derivatives interact with G protein-coupled receptors (GPCRs), a "GPCRomics" approach could be particularly valuable. nih.gov This involves using transcriptomic methods like RNA-sequencing to quantify the expression of all GPCRs in a target tissue, helping to identify which receptors are most likely to be modulated by the compound. nih.gov This unbiased, hypothesis-generating method can uncover novel targets and mechanisms of action. nih.govjcancer.org
Development of Highly Selective Research Probes for Specific Biological Targets
To definitively identify the biological targets of this compound and study its behavior in vivo, it is essential to develop molecular probes. These are modified versions of the parent compound that incorporate a reporter tag, such as a radioisotope, a fluorophore, or a photoreactive group.
One direction is the synthesis of a radiolabeled analog, for instance, by incorporating fluorine-18 (¹⁸F). mdpi.com Such a probe would enable non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize the distribution of the compound and its binding to target tissues in living organisms. mdpi.com This is crucial for understanding its pharmacokinetics and target engagement.
Another approach is the design of photoaffinity probes. By incorporating a photoreactive group, the probe can be covalently cross-linked to its biological target upon exposure to UV light. Subsequent proteomic analysis can then be used to isolate and identify the target protein, providing direct evidence of the molecular interaction. This technique is invaluable for target validation and for mapping the precise binding site on the receptor.
Expanding the Scope of Molecular-Level Investigations in Diverse Biological Systems
Understanding the interaction between this compound and its biological target at an atomic level is fundamental for rational drug design. Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for this purpose. nih.govfrontiersin.org
Future research should focus on building computational models of the compound docked into the binding pocket of its putative receptor, which is likely a GPCR. frontiersin.org These simulations can predict the binding pose, identify key amino acid residues involved in the interaction, and estimate the binding affinity. frontiersin.org This information is critical for explaining the compound's activity and for guiding the design of new analogs with improved binding characteristics.
These in silico studies can be expanded to investigate the compound's effect on receptor dynamics, such as how its binding influences conformational changes that lead to receptor activation or inhibition. By simulating these processes, researchers can gain a deeper understanding of the molecular basis of the compound's mechanism of action, paving the way for the development of molecules with finely tuned functional profiles. frontiersin.org The naphthalene moiety, in particular, offers a large surface area for potential interactions, and molecular-level investigations can clarify its role in target binding and selectivity. nih.gov
Q & A
Basic: What are the optimized synthetic routes for 2-Methoxy-5-(naphthalen-1-yl)nicotinic acid?
Answer:
The synthesis typically involves coupling reactions between naphthalene derivatives and nicotinic acid precursors. Key steps include:
- Coupling agents : Carbodiimides (e.g., DCC) or peptide coupling reagents are used to facilitate amide or ester bond formation .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to optimize yields while minimizing side reactions like decarboxylation .
- Reagent selection : Use of methoxy-protected intermediates to prevent undesired demethylation during synthesis. For example, methoxy groups are introduced via nucleophilic substitution or palladium-catalyzed coupling .
Validation : Monitor reaction progress using TLC or HPLC (C18 columns, UV detection at 254 nm) .
Basic: What analytical methods are recommended for assessing purity and structural integrity?
Answer:
- HPLC : Utilize reversed-phase C18 columns with mobile phases such as acetonitrile/water (acidified with 0.1% TFA) for impurity profiling. Retention times and peak areas quantify purity (>98% for pharmaceutical-grade material) .
- NMR spectroscopy : H and C NMR confirm methoxy group integration (δ ~3.8–4.0 ppm for OCH) and naphthalene proton environments (δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 294.1) .
Basic: How should researchers handle stability and storage of this compound?
Answer:
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or moisture absorption .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO) and acidic/basic conditions that may hydrolyze the methoxy or carboxylic acid groups .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., demethylated analogs) .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Cross-validation : Compare experimental H NMR data with computational predictions (DFT calculations for chemical shifts) .
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. naphthyl orientation) via single-crystal diffraction. For example, C–O bond lengths (~1.36 Å) confirm methoxy group geometry .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution that may differ from solid-state structures .
Advanced: What reaction mechanisms dominate substitutions at the methoxy or naphthyl positions?
Answer:
- Electrophilic aromatic substitution : The naphthalene ring undergoes nitration or halogenation at the α-position (C-1 or C-4) due to electron-donating methoxy groups .
- Nucleophilic displacement : Methoxy groups can be replaced under acidic conditions (e.g., HBr/AcOH) via SN2 mechanisms, yielding hydroxyl intermediates .
- Coupling reactions : Suzuki-Miyaura cross-coupling modifies the naphthyl ring using boronic acids and Pd catalysts (e.g., Pd(PPh)) .
Advanced: How can computational modeling guide derivative design for enhanced bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities of derivatives to target proteins (e.g., COX-2 for anti-inflammatory applications). The naphthyl moiety often occupies hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity. For example, electron-withdrawing groups at C-5 improve metabolic stability .
- ADMET prediction : SwissADME estimates logP (~2.5) and solubility to prioritize derivatives with favorable pharmacokinetics .
Basic: What safety protocols are critical during laboratory handling?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- First aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: How can researchers address discrepancies in reported biological activity data?
Answer:
- Assay standardization : Use validated protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., naproxen for COX inhibition) to minimize inter-lab variability .
- Metabolite profiling : Identify active metabolites via LC-MS/MS. For example, demethylated derivatives may exhibit altered potency .
- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm IC reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
